molecular formula C9H17NO B13474646 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane

Cat. No.: B13474646
M. Wt: 155.24 g/mol
InChI Key: PMRQPHPAAAJIIN-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane is a spirocyclic amine featuring a 1-azaspiro[3.3]heptane core substituted with a 2-methoxyethyl group at the 3-position. This structure combines the rigidity of the spirocyclic system with the polar, hydrogen-bonding capability of the methoxyethyl substituent.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-azaspiro[3.3]heptane

InChI

InChI=1S/C9H17NO/c1-11-6-3-8-7-10-9(8)4-2-5-9/h8,10H,2-7H2,1H3

InChI Key

PMRQPHPAAAJIIN-UHFFFAOYSA-N

Canonical SMILES

COCCC1CNC12CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the addition of ketenes to activated or strained alkenes . Another approach involves the alkylation of malonate esters followed by rearrangements of cyclopropanes . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane may involve scalable processes such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, temperature control, and purification steps are crucial to achieving high purity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Structure Comparisons
  • 1-Azaspiro[3.3]heptane vs. 2-Azaspiro[3.3]heptane

    • 1-Azaspiro[3.3]heptane (e.g., the target compound): The nitrogen atom is part of the smaller ring, creating a compact, rigid structure. This isomer is less synthetically accessible but has emerged as a piperidine bioisostere with improved pharmacokinetic properties .
    • 2-Azaspiro[3.3]heptane (e.g., 2-azaspiro[3.3]heptane oxalate): The nitrogen resides in the larger ring, offering distinct electronic and steric properties. This isomer is more commonly used in drug design due to established synthetic routes .
  • Spiro[3.3]heptane vs. Piperidine

    • The spiro[3.3]heptane core reduces ring strain compared to piperidine while maintaining a similar spatial profile. This substitution minimizes metabolic oxidation and enhances solubility due to reduced lipophilicity .
2.2. Substituent Effects
  • 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane vs. 3-(Methoxymethyl): The shorter methyl linker may enhance rigidity but reduce solubility (predicted CCS: ~130.8 Ų for [M+H]+) .
  • 6-(Boc-amino)-1-azaspiro[3.3]heptane The Boc-protected amine allows controlled deprotection in synthesis. Compared to the methoxyethyl substituent, this group increases molecular weight (MW: ~237.34) and lipophilicity, impacting blood-brain barrier permeability .

Biological Activity

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane is a compound belonging to the class of azaspirocyclic compounds, which are gaining interest in medicinal chemistry due to their unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane features a spirocyclic framework that contributes to its distinct pharmacological profile. The presence of the methoxyethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane is primarily attributed to its ability to interact with various receptors and enzymes within the body. This compound has been studied for its potential to modulate neurotransmitter systems, particularly in relation to central nervous system (CNS) activity.

Key Mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, impacting metabolic processes.

Biological Activity Overview

Several studies have examined the biological effects of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane, revealing promising results in various pharmacological contexts.

Biological Activity Description Study Reference
Antidepressant EffectsDemonstrated potential in alleviating symptoms of depression through modulation of serotonin receptors.
Anticancer PropertiesExhibited cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
Neuroprotective EffectsShown to provide neuroprotection in models of neurodegeneration.

Case Studies

  • Antidepressant Activity :
    A study explored the effects of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane on serotonin receptor modulation. Results indicated a significant reduction in depressive-like behaviors in animal models when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders .
  • Cytotoxicity Against Cancer Cells :
    In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotection :
    Research highlighted the neuroprotective effects of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane in models simulating neurodegenerative diseases such as Alzheimer's. The compound was found to reduce oxidative stress markers and promote neuronal survival .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane:

  • Absorption : The methoxyethyl group enhances solubility, facilitating absorption.
  • Distribution : Its lipophilic nature allows for effective distribution across biological membranes.
  • Metabolism : Preliminary studies suggest that it undergoes metabolic transformations primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion appears to be a major route for elimination.

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